molecular formula C39H66N7O17P3S B12329078 Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate

Cat. No.: B12329078
M. Wt: 1030.0 g/mol
InChI Key: YECLLIMZHNYFCK-JHGVXFQISA-N
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Description

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate is a long-chain fatty acyl-CoA derivative. This compound is a conjugate of coenzyme A and linoleic acid, a polyunsaturated omega-6 fatty acid. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids and the synthesis of complex lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate typically involves the esterification of linoleic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase enzymes under physiological conditions. The process can be replicated in vitro using chemical catalysts and controlled reaction environments .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultured in bioreactors, where they convert linoleic acid into the desired acyl-CoA derivative .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The compound also acts as a substrate for the synthesis of complex lipids, influencing cellular membrane composition and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate is unique due to its specific double bond configuration, which influences its biochemical properties and reactivity. This configuration makes it a crucial intermediate in the metabolism of polyunsaturated fatty acids .

Biological Activity

Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate, commonly referred to as (9Z,12Z)-octadecadienoyl-CoA, is a derivative of coenzyme A linked to linoleic acid. This compound plays a critical role in various biochemical pathways, particularly in lipid metabolism and energy production. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C39H66N7O17P3S
  • Molecular Weight : 1029.97 g/mol
  • Lipid Number : C18:2 CoA

The structure includes a long hydrocarbon chain with two double bonds at the 9th and 12th carbon positions, characteristic of its classification as an octadecadienoic acid.

Role in Metabolism

(9Z,12Z)-octadecadienoyl-CoA is primarily involved in the metabolism of fatty acids. It is synthesized through the condensation of coenzyme A with linoleic acid, catalyzed by acyl-CoA synthetases. The reaction can be summarized as follows:

Linoleic Acid+CoA(9Z,12Z) octadecadienoyl CoA+AMP\text{Linoleic Acid}+\text{CoA}\rightarrow (9Z,12Z)\text{ octadecadienoyl CoA}+\text{AMP}

This compound acts as a substrate for various enzymes, including acyl-CoA thioesterases, which hydrolyze it into free fatty acids and coenzyme A. This process is crucial for the entry of fatty acids into metabolic pathways such as β-oxidation and lipid biosynthesis.

Fatty Acid Metabolism

(9Z,12Z)-octadecadienoyl-CoA plays a significant role in fatty acid metabolism by:

  • Energy Production : It participates in the β-oxidation pathway, where fatty acids are broken down to generate ATP.
  • Biosynthesis of Lipids : It serves as a precursor for synthesizing various lipids essential for cellular structure and function.

Interaction with Enzymes

The compound interacts with several enzymes that modulate metabolic pathways:

  • Thioesterases : These enzymes facilitate the conversion of (9Z,12Z)-octadecadienoyl-CoA into free fatty acids.
  • Synthases : Involved in the synthesis of complex lipids from acyl-CoA derivatives.

Case Studies and Experimental Data

  • Metabolomic Studies : Research has shown that (9Z,12Z)-octadecadienoyl-CoA levels can influence metabolic profiles in various conditions. For instance:
    • A study indicated that alterations in plasma metabolome profiles due to dietary changes significantly impacted levels of (9Z,12Z)-octadecadienoyl-CoA and related metabolites .
  • Impact on Gut Microbiota : High-fat diets have been shown to alter gut microbiota composition and functionality, which can indirectly affect the metabolism of compounds like (9Z,12Z)-octadecadienoyl-CoA .
  • Gene Expression Modulation : Fatty acids and their derivatives can regulate gene expression related to inflammation and lipid metabolism through activation of transcription factors like PPARs (Peroxisome Proliferator-Activated Receptors) .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Linoleoyl-CoASimilar octadecadienoate structureDirectly derived from linoleic acid
Palmitoyl-CoASaturated fatty acid derivativeContains a saturated hydrocarbon chain
Stearoyl-CoASaturated fatty acid with a longer carbon chainHigher degree of saturation compared to octadecadienoate
Oleoyl-CoAMonounsaturated fatty acid derivativeContains one double bond

The unique configuration of double bonds in (9Z,12Z)-octadecadienoyl-CoA influences its biochemical properties and interactions within metabolic pathways.

Properties

Molecular Formula

C39H66N7O17P3S

Molecular Weight

1030.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34?,38-/m1/s1

InChI Key

YECLLIMZHNYFCK-JHGVXFQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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